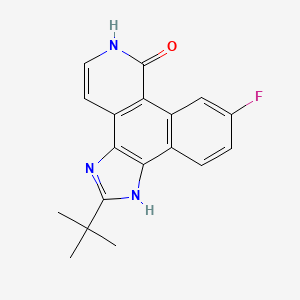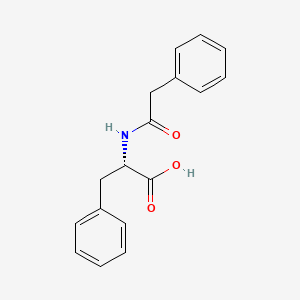
N-Phenylacetylphenylalanine
描述
N-Phenylacetylphenylalanine is an organic compound belonging to the class of phenylalanine derivatives. It is characterized by the presence of a phenylacetyl group attached to the nitrogen atom of the phenylalanine molecule. The molecular formula of this compound is C17H17NO3, and it has a molecular weight of 283.32 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
N-Phenylacetylphenylalanine can be synthesized through various methods. One common approach involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution using Raney nickel as a catalyst under pressure . This method is practical and yields good results for the preparation of N-acetyl derivatives of phenylalanine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar hydrogenation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
N-Phenylacetylphenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
N-Phenylacetylphenylalanine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Phenylacetylphenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical reactions. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular functions and signaling pathways .
相似化合物的比较
N-Phenylacetylphenylalanine can be compared with other phenylalanine derivatives, such as:
N-Acetylphenylalanine: Similar in structure but with an acetyl group instead of a phenylacetyl group.
L-Phenylalanine: The parent compound without any acyl modifications.
N-Benzoylphenylalanine: Contains a benzoyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific phenylacetyl modification, which imparts distinct chemical and biological properties compared to other derivatives .
属性
IUPAC Name |
(2S)-3-phenyl-2-[(2-phenylacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(12-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIPHJDKZNTNII-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224218 | |
| Record name | N-Phenylacetylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Phenylacetylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
738-75-0 | |
| Record name | Phenylacetyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=738-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylacetylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenylacetylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenylacetylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Phenylacetylphenylalanine interact with sickle cell hemoglobin and what are the downstream effects?
A1: this compound exhibits antisickling properties. [, ] While its precise mechanism of action remains incompletely understood, research suggests that PAP enters red blood cells and interacts directly with deoxyhemoglobin S. [] This interaction increases the solubility of deoxyhemoglobin S, inhibiting its polymerization, the primary driver of sickle cell formation. [] This effect leads to increased cell flexibility and a reduction in the overall proportion of sickled cells. []
Q2: What is the structural basis for the antigelling and antisickling properties of this compound and related compounds?
A2: X-ray crystallography studies revealed that this compound, along with other antigelling and antisickling bisphenyl compounds, share common structural features. [] These compounds adopt a compact conformation with the two phenyl rings positioned approximately 5 Å apart at near-perpendicular angles (approximately 90°). [] This arrangement facilitates energetically favorable intramolecular edge-to-face interactions between the phenyl rings. [] This compact, amphipathic structure is believed to be crucial for their biological activity. []
Q3: What are the spectroscopic characteristics of this compound?
A3: While the provided abstracts don't delve into specific spectroscopic data for this compound, they do highlight the characterization of a related intermediate compound, N-phenylacetylphenylalanineamide. [] This intermediate exhibits characteristic peaks in infrared spectroscopy (IR) at 3170, 1660, 1640, and 1530 cm-1. [] Nuclear magnetic resonance (NMR) spectroscopy reveals peaks at δ (ppm)=7.18 (10 H, s), 4.45 (1 H, m), 3.38 (2 H, s), and 3.20–2.60 (2 H, m). [] Additionally, mass spectrometry (MS) confirms a molecular ion peak at m/z 282 (M+), with a fragment ion at m/z 238. [] These data provide valuable insights into the structure and properties of compounds related to this compound.
Q4: Beyond sickle cell disease, have any other potential applications for this compound or related compounds been explored?
A4: While the provided abstracts primarily focus on the antisickling properties of this compound, research on structurally similar compounds suggests broader therapeutic potential. [] For instance, luteolin, a naturally occurring flavonoid with structural similarities to PAP, has demonstrated protective effects against non-alcoholic steatohepatitis (NASH) in animal models. [] Luteolin's beneficial effects are attributed to its ability to modulate the host serum metabolome and gut microbiome. [] This finding highlights the potential for exploring this compound and its derivatives for applications beyond sickle cell disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


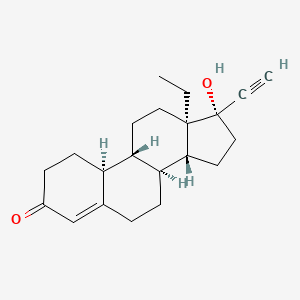
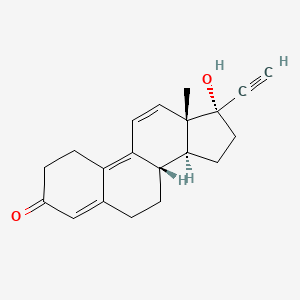
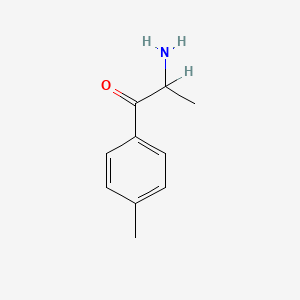
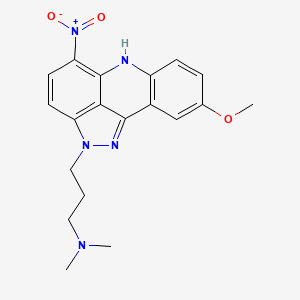
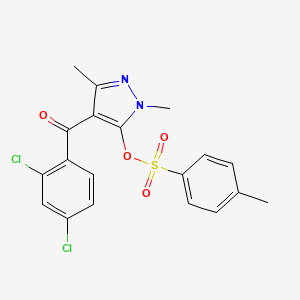
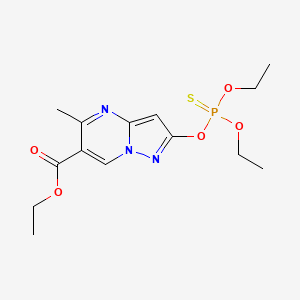
![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)
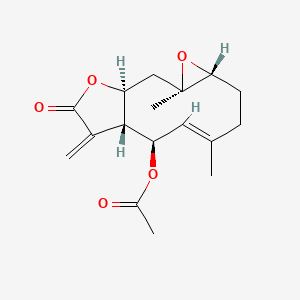
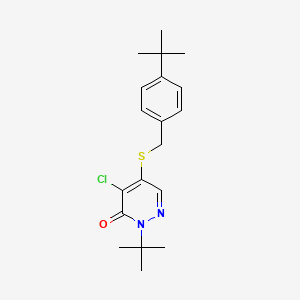

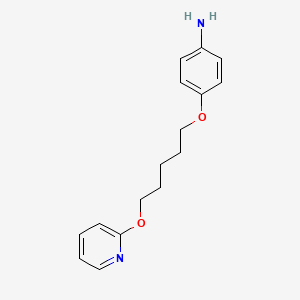
![N-[[1-[[4-(Hydroxyiminomethyl)pyridin-1-ium-1-yl]methylsulfanylmethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1679946.png)
